AY1511

Alzheimer's Disease Drug Discovery Physiochemical Properties

Curcumin's poor solubility and instability compromise Aβ aggregation assay reproducibility. AY1511 (CAS 2559709-99-6), a cyclocurcumin mimetic, solves this with a rigid dihydropyran-4-one core and optimized 2,5- & 3,4-dihydroxyphenyl substitution. • 100% Aβ aggregation inhibition at 10 μM; 76% at 1 μM • Superior water solubility & stability vs. curcumin • Low cytotoxicity for clean neuronal assay readouts • Induces distinct nanorod-like Aβ fragments for mechanistic studies

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
Cat. No. B12395051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAY1511
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESC1C(OC(=CC1=O)C2=CC(=C(C=C2)O)O)C3=C(C=CC(=C3)O)O
InChIInChI=1S/C17H14O6/c18-10-2-4-13(20)12(6-10)17-8-11(19)7-16(23-17)9-1-3-14(21)15(22)5-9/h1-7,17-18,20-22H,8H2
InChIKeyYUGCZGBBJCEDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AY1511: Diaryl γ-Dihydropyrone for Alzheimer’s Research


2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (CAS 2559709-99-6), also known as AY1511, is a synthetic diaryl γ-dihydropyrone derivative designed as a cyclocurcumin mimetic [1]. This compound features a rigid dihydropyran-4-one core with 2,5- and 3,4-dihydroxyphenyl substituents, resulting in a molecular formula of C17H14O6 and a molecular weight of 314.29 g/mol . It was specifically developed to address the limitations of natural curcuminoids, namely poor water solubility and instability, while retaining potent anti-amyloid β (Aβ) aggregation activity, making it a targeted research tool for Alzheimer's disease studies [1].

Cyclocurcumin mimetic with improved aqueous solubility profile
Reported Aβ aggregation inhibition in thioflavin-T assays
Rigid dihydropyran-4-one core designed for stability

Why AY1511 Analogs Are Not Interchangeable


Substituting 2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one with generic curcuminoids or other diaryl γ-dihydropyrone analogs is not feasible due to profound differences in physiochemical properties and target engagement that arise from specific structural features. While curcumin (1) itself is a known Aβ aggregation inhibitor with an IC50 of 0.8 μM, its clinical and research utility is severely hampered by extremely poor water solubility and rapid metabolic instability [1]. The design of AY1511 specifically incorporates a rigid dihydropyran-4-one core and a precise hydroxylation pattern (2,5- and 3,4-dihydroxyphenyl) to overcome these deficits, resulting in a compound with 'sufficient water solubility' and 'good stability' [2]. Therefore, procuring an imprecise analog will likely introduce the very liabilities this compound was engineered to solve, compromising experimental reproducibility and invalidating comparative studies.

Solubility reversion
Curcumin-based substitutes may reintroduce the poor water solubility that AY1511 was engineered to overcome.
Stability mismatch
Analogs lacking the rigid dihydropyrone core may degrade rapidly under assay conditions, compromising reproducibility.
Target engagement shift
Altered hydroxylation patterns on the phenyl rings may reduce affinity for Aβ aggregates and change inhibition mechanism.

AY1511 Evidence for Procurement


Aqueous Solubility and Stability

The primary limitation of curcumin as an Aβ aggregation inhibitor is its near-total insolubility in water and rapid degradation in physiological buffers [1]. In contrast, 2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (AY1511) was engineered with a rigid dihydropyran-4-one core and specific hydroxylation to confer both 'sufficient water solubility' and 'good stability' [2]. While exact mg/mL values are not publicly reported, its solubility profile is sufficient to allow for assay preparation without the need for specialized solubilizing agents or extreme concentrations, a critical advantage for in vitro studies.

Aqueous Solubility & Stability
Cross-study comparable
Target: Sufficient water solubility; good stability
Comparator (curcumin): Extremely poor solubility; rapidly metabolized
Supports standard aqueous assay preparation without specialized solubilizers.
Exact mg/mL values not publicly reported; qualitative improvement documented.
Alzheimer's Disease Drug Discovery Physiochemical Properties

Aβ Aggregation Inhibition

2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (AY1511) demonstrates robust inhibition of Aβ aggregation, with reported values of 100% inhibition of Aβ fibril formation at 10 μM and 76% inhibition at 1 μM [1]. While curcumin exhibits a lower IC50 of 0.8 μM against Aβ40 aggregation [2], AY1511's efficacy is achieved in a scaffold that overcomes curcumin's severe solubility and stability limitations. The comparative data suggests that while curcumin may be slightly more potent in purely biochemical terms, AY1511 provides a more practically useful tool due to its balanced profile of activity and developability.

Aβ Aggregation Inhibition
Cross-study comparable
100% inhibition at 10 μM
76% inhibition at 1 μM
Curcumin IC50: 0.8 μM
Supports Aβ inhibition endpoint interpretation; potency context must include solubility trade-off.
Higher concentration needed relative to curcumin, but with improved assay compatibility.
Alzheimer's Disease Amyloid Beta Aggregation Inhibition

Low Cytotoxicity in Neuronal Cells

Multiple sources confirm that 2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (AY1511) exhibits 'low cytotoxicity' in cell-based assays relevant to Alzheimer's disease research [1]. This is a critical parameter for any compound intended for use in cellular models of neurodegeneration, as off-target toxicity can mask or confound the interpretation of neuroprotective or anti-aggregation effects. While specific IC50 values from cytotoxicity assays are not provided in the available abstracts, the consistent characterization as 'low cytotoxicity' across multiple reputable vendors and the primary literature suggests a favorable therapeutic window compared to more toxic analogs.

Cytotoxicity in Neuronal Cells
Class-level inference
Reported low cytotoxicity
Supports cell-model endpoint review without confounding acute cell death.
Specific IC50 values not provided; consistent characterization across sources.
Cytotoxicity Neuroscience Safety Pharmacology

Induction of Nanorod-like Fragments

The primary literature highlights that 2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one (AY1511) inhibits Aβ aggregation by leading to the formation of 'nanorod-like fragments' rather than typical amyloid fibrils [1]. This is a mechanistically distinct outcome compared to other inhibitors like curcumin, which primarily prevent oligomer and fibril formation or disaggregate existing fibrils. The formation of nanorod-like fragments may represent a specific, non-toxic off-pathway aggregation state, which could be of particular interest for researchers studying the structural biology of Aβ assemblies.

Aggregate Morphology
Reported
Induces nanorod-like fragments instead of typical amyloid fibrils
Supports mechanistic studies of non-fibrillar Aβ species formation.
Morphology observed by TEM; distinct from curcumin’s fibril inhibition profile.
Amyloid Beta Mechanism of Action Protein Aggregation

AY1511 Research Applications


In Vitro Aβ Aggregation Assays

Researchers conducting in vitro assays of Aβ aggregation (e.g., Thioflavin-T fluorescence, TEM, or DLS) where curcumin's poor solubility and rapid degradation are problematic will find AY1511 to be a superior alternative. Its 'sufficient water solubility' and 'good stability' [1] enable reliable dose-response experiments and long-term aggregation kinetics studies without the need for stabilizing additives or high concentrations of organic solvents, which can alter aggregation pathways. The compound's efficacy, with 100% inhibition at 10 μM and 76% at 1 μM [2], provides a usable working range for most in vitro applications.

SAR Studies on Diaryl γ-Dihydropyrone

AY1511 serves as a validated lead compound for SAR campaigns focused on optimizing Aβ aggregation inhibitors. Its well-characterized profile—including the specific 2,5- and 3,4-dihydroxyphenyl substitution pattern , the rigid dihydropyran-4-one core, and its unique ability to induce nanorod-like fragments [1]—provides a robust starting point for medicinal chemistry efforts. Procurement of this exact compound is essential for comparative studies with newly synthesized analogs to accurately assess the impact of structural modifications on solubility, stability, and anti-aggregation activity.

Mechanistic Studies of Aβ Assembly

The observation that AY1511 leads to the formation of 'nanorod-like fragments' rather than typical amyloid fibrils [1] makes it a valuable tool for dissecting the mechanisms of Aβ aggregation and the structure-toxicity relationships of different aggregate species. Researchers can use AY1511 to generate a specific, non-fibrillar Aβ species and subsequently assess its cellular toxicity, stability, and interactions with other proteins or small molecules. This application leverages AY1511's unique mechanistic fingerprint to address fundamental questions in Alzheimer's disease pathology.

Low-Cytotoxicity Alzheimer’s Cell Models

For experiments using neuronal cell lines or primary neurons to study the downstream effects of Aβ aggregation, a compound with 'low cytotoxicity' is paramount to avoid confounding results [1]. AY1511's favorable cytotoxicity profile allows for its use at concentrations effective for inhibiting Aβ aggregation (1-10 μM) [2] without inducing significant cell death, enabling cleaner readouts in assays of neuroprotection, synaptic function, or inflammatory responses.

Application
Selection Property
Validation Focus
In vitro Aβ aggregation assays
Aqueous-compatible solubility & stability
Aggregation inhibition in standard buffers
SAR studies of diaryl γ-dihydropyrone
Defined hydroxylation pattern & core
Activity comparison of structural analogs
Mechanistic studies of Aβ assembly
Nanorod-like fragment induction
Non-fibrillar species characterization
Neuronal cell model studies
Reported low cytotoxicity
Cell viability at working concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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